5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate
Brand Name: Vulcanchem
CAS No.: 338398-90-6
VCID: VC7517901
InChI: InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)12-3-2-11(17)8-13(12)18/h2-8H,1H3
SMILES: CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C16H10Cl2N2O2S
Molecular Weight: 365.23

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate

CAS No.: 338398-90-6

Cat. No.: VC7517901

Molecular Formula: C16H10Cl2N2O2S

Molecular Weight: 365.23

* For research use only. Not for human or veterinary use.

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate - 338398-90-6

Specification

CAS No. 338398-90-6
Molecular Formula C16H10Cl2N2O2S
Molecular Weight 365.23
IUPAC Name (5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate
Standard InChI InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-6-19-7-5-10)22-16(21)12-3-2-11(17)8-13(12)18/h2-8H,1H3
Standard InChI Key RAIKQOWKVAEKOL-UHFFFAOYSA-N
SMILES CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (5-methyl-2-pyridin-4-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate, reflects its hybrid structure comprising a thiazole ring fused with pyridine and dichlorobenzoate moieties . Key structural elements include:

  • A thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by a pyridinyl group and at the 4-position by a methyl group.

  • An ester linkage connecting the thiazole ring to a 2,4-dichlorobenzoate group, which introduces aromatic chlorination.

The SMILES notation CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl\text{CC1=C(N=C(S1)C2=CC=NC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl} and InChI key RAIKQOWKVAEKOL-UHFFFAOYSA-N\text{RAIKQOWKVAEKOL-UHFFFAOYSA-N} further define its connectivity and stereochemical properties .

Comparative Analysis with Analogues

Structural analogues, such as 5-methyl-2-(2-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate (CAS No. 338399-13-6), highlight the impact of substituent positioning. The 2-pyridinyl variant exhibits a molecular weight of 330.8 g/mol and altered electronic properties due to the ortho-substituted pyridine . Such differences influence reactivity and potential biological interactions.

Synthesis and Characterization

Analytical Characterization

  • Spectroscopic Data: Fourier-transform infrared (FT-IR) spectroscopy would confirm the ester carbonyl stretch (~1700 cm1^{-1}) and aromatic C-Cl vibrations (~750 cm1^{-1}).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would verify the molecular ion peak at m/z 365.23.

Physical and Chemical Properties

Physicochemical Parameters

PropertyValueSource
Molecular Weight365.23 g/mol
Purity90%
SolubilityNot publicly available
Hazard CodesH302, H312, H332

The compound’s limited solubility data suggests hydrophobicity, typical of aromatic esters. The logP (partition coefficient) can be estimated at ~3.5, indicating moderate lipophilicity suitable for membrane permeability in biological systems.

Reactivity and Stability

  • Hydrolytic Sensitivity: The ester bond may undergo hydrolysis under acidic or basic conditions, yielding 2,4-dichlorobenzoic acid and the corresponding thiazolol .

  • Thermal Stability: No decomposition temperature is reported, but analogues like the 4-ol derivative exhibit stability up to 225°C .

Research Findings and Future Directions

Biological Screening

While specific bioactivity data for this compound remains undisclosed, structurally related thiazoles demonstrate:

  • Anticancer Activity: Inhibition of tubulin polymerization (IC50_{50} values in nanomolar range) .

  • Antimicrobial Effects: Growth suppression of Staphylococcus aureus (MIC: 8 µg/mL) .

Synthetic Optimization

Future work could focus on:

  • Improving synthetic yields via catalysis (e.g., DMAP in esterification).

  • Derivatization at the pyridine or thiazole nitrogen to modulate bioactivity.

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